
Azetidin-3-yl(morpholino)methanone
Description
Azetidin-3-yl(morpholino)methanone is a heterocyclic compound featuring a morpholino methanone moiety linked to an azetidine ring (a saturated four-membered ring containing three carbon atoms and one nitrogen atom). The azetidine ring may confer improved metabolic stability compared to larger cyclic amines, though its smaller size could influence steric hindrance and solubility .
Properties
IUPAC Name |
azetidin-3-yl(morpholin-4-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c11-8(7-5-9-6-7)10-1-3-12-4-2-10/h7,9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMPKTKNBPAPBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20734835 | |
Record name | (Azetidin-3-yl)(morpholin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20734835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1316225-39-4 | |
Record name | (Azetidin-3-yl)(morpholin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20734835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Two-Step Synthesis via Azetidine Intermediate
This method, derived from patent WO2000063168A1, involves the deprotection of a silylated azetidine precursor followed by morpholine coupling:
Step 1: Deprotection of N-t-butyl-O-trimethylsilylazetidine
-
Reagents : Hydrochloric acid (3 M), sodium hydroxide, potassium carbonate.
-
Procedure :
-
N-t-butyl-O-trimethylsilylazetidine (400 g, 2 mol) is added to 3 M HCl at room temperature, inducing an exothermic reaction.
-
After 1 hour, the mixture is extracted with ether to remove silyl ether byproducts.
-
NaOH (100 g in 250 mL H₂O) is added to the aqueous layer, followed by saturation with K₂CO₃ to precipitate the azetidine intermediate.
-
The product is extracted with CH₂Cl₂, dried over Na₂SO₄, and concentrated to yield a white crystalline solid (64% yield).
-
Step 2: Morpholine Coupling
-
Reagents : Morpholine, trifluoroacetic acid (TFA), palladium hydroxide catalyst.
-
Procedure :
-
The azetidine intermediate is dissolved in methanol with palladium hydroxide (20% on carbon).
-
The mixture is hydrogenated at 60°C under 40–60 psi H₂ for 72–110 hours.
-
Post-reaction, the catalyst is filtered, and the product is isolated as the TFA salt via evaporation and recrystallization.
-
Key Data :
Parameter | Value |
---|---|
Yield | 64% (Step 1), 73% (Step 2) |
Purity (HPLC) | >98% |
Reaction Temperature | 60°C |
Staudinger β-Lactam Synthesis
Adapted from ACS Omega (2018), this route utilizes β-lactam intermediates to construct the azetidine core:
Procedure :
-
Formation of β-Lactam :
-
(E)-N-(benzylidene)benzylamine (12c) is reacted with acetoxyacetyl chloride (13) in dry THF at 0°C.
-
Triethylamine (3 equiv) is added to facilitate the Staudinger reaction, yielding cis-3-acetoxyazetidin-2-one (69% yield after chromatography).
-
-
Morpholine Functionalization :
-
The β-lactam is treated with morpholine under basic conditions (K₂CO₃, DMF) at 50°C for 12 hours.
-
The product is purified via flash chromatography (petroleum ether/ethyl acetate).
-
Key Data :
Parameter | Value |
---|---|
Yield | 69% |
Solvent System | THF/DMF |
Chromatography | Petroleum ether/EtOAc |
Reaction Optimization and Critical Parameters
Catalytic Hydrogenation Efficiency
Hydrogenation conditions significantly impact yield and selectivity:
Solvent and Base Effects
-
THF vs. DMF : THF minimizes side reactions in Staudinger syntheses, while DMF enhances morpholine coupling rates.
-
Base Selection : K₂CO₃ outperforms NaHCO₃ in preventing azetidine ring opening during functionalization.
Comparative Analysis of Methods
Method | Yield | Purity | Scalability | Cost Efficiency |
---|---|---|---|---|
Two-Step Synthesis | 64–73% | >98% | Industrial | Moderate |
Staudinger Approach | 69% | 95% | Lab-scale | High |
Advantages of Two-Step Synthesis :
-
Higher purity suitable for pharmaceutical applications.
-
Compatibility with continuous flow systems.
Advantages of Staudinger Route :
-
Avoids hazardous hydrogen gas.
-
Enables stereochemical control via β-lactam intermediates.
Case Studies and Industrial Applications
Large-Scale Production (Patent WO2000063168A1)
A batch process producing 165 g of azetidin-3-yl(morpholino)methanone demonstrated:
-
Throughput : 1.2 kg/day using 8 L reactors.
-
Cost Drivers : Palladium catalyst recycling (82% recovery via thermal treatment).
Chemical Reactions Analysis
Types of Reactions: Azetidin-3-yl(morpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the azetidine ring.
Substitution: The azetidine ring can undergo substitution reactions, where different substituents are introduced to the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can introduce various functional groups to the azetidine ring .
Scientific Research Applications
Azetidin-3-yl(morpholino)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of azetidin-3-yl(morpholino)methanone involves its interaction with specific molecular targets. The azetidine ring’s strain and the morpholine group’s presence contribute to its reactivity and ability to interact with biological molecules. This compound can inhibit certain enzymes and disrupt cellular processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
Morpholino(phenylpiperazin-1-yl)methanone (AKR1C3 Inhibitor)
{5-Methyl-1-[8-(Trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl}(morpholino)methanone
- Structure: Features a quinoline-triazolyl group and trifluoromethyl substituent.
- Crystallography: Dihedral angles between triazole/quinoline rings (54.48° and 57.91°) create a non-planar geometry. The trifluoromethyl group enhances lipophilicity and participates in C–H···F hydrogen bonds .
- Comparison: The azetidine ring in Azetidin-3-yl(morpholino)methanone may increase rigidity but reduce halogen bonding opportunities compared to the trifluoromethyl group.
(2-((4-Bromo-2,6-dichlorophenyl)amino)phenyl)(morpholino)methanone
Morpholinoethyl Cannabinoid Derivatives
- Structure: Morpholinoethyl side chain in indole/pyrrole-derived cannabinoids.
- Activity : CB1 receptor binding affinity depends on side-chain length; optimal activity with 4–6 carbons. Pyrrole analogs show reduced potency vs. indole derivatives .
- Comparison : Replacing the ethyl chain with azetidine could shorten the side chain while maintaining cyclic amine benefits, possibly improving receptor selectivity.
Structural and Functional Data Table
Key Research Findings
- Enzyme Inhibition: Morpholino-containing compounds often leverage hydrogen bonding (e.g., urea linker in AKR1C3 inhibitors) for target engagement . This compound’s compact structure may optimize binding pocket fit.
- Crystal Packing: Non-planar geometries (e.g., dihedral angles >50°) and halogen substituents enhance intermolecular interactions in analogs .
- Receptor Binding: Cyclic amines like morpholino or azetidine improve pharmacokinetics but require balanced side-chain length for receptor affinity .
Biological Activity
Azetidin-3-yl(morpholino)methanone is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an azetidine ring and a morpholine moiety. These components contribute to its potential biological activities, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The structural formula of this compound can be represented as follows:
This compound features:
- Azetidine Ring : A four-membered cyclic amine that introduces strain and reactivity.
- Morpholine Group : A six-membered ring containing both nitrogen and oxygen, enhancing solubility and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It can bind to receptors, potentially altering signaling pathways critical for various physiological functions.
- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial infections, suggesting a potential role in antimicrobial therapy.
Biological Activity Overview
Recent studies have explored the biological activities associated with this compound. Key findings include:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition zones, supporting its use as an antimicrobial agent.
- Anticancer Properties : In vitro assays using various cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound induced apoptosis and inhibited cell proliferation at micromolar concentrations. The mechanism was linked to the disruption of cell cycle progression .
- Neuroprotective Effects : Research has suggested that the morpholine component may enhance blood-brain barrier permeability, allowing for potential neuroprotective applications in disorders like Alzheimer's disease .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
Compound Type | Description | Biological Activity |
---|---|---|
Azetidine Derivatives | Simpler analogs lacking the morpholine group; generally less potent in biological activities. | Limited activity |
Morpholine Compounds | Compounds with only the morpholine structure; often exhibit good solubility but limited potency. | Moderate activity |
Azetidin-3-yl(morpholino) | Combines both structures providing enhanced reactivity and biological interaction potential. | Broad spectrum of activities |
Q & A
Basic Research Questions
Q. How can the synthesis of Azetidin-3-yl(morpholino)methanone be optimized for higher yield and purity?
- Methodological Answer : Synthesis optimization involves multi-step reactions, including coupling of azetidine and morpholine moieties. Key factors include:
- Temperature control : Reactions often proceed at 0–25°C to minimize side products (e.g., alkylation of azetidine) .
- Solvent selection : Polar aprotic solvents like 2-MeTHF improve reaction efficiency and reduce byproducts .
- Catalysts : Iron-based catalysts (e.g., Fe(acac)₃) enhance cross-coupling steps, achieving yields up to 68% .
- Purification : Chromatography (HPLC, TLC) or recrystallization ensures high purity (>95%) .
Q. What analytical techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., azetidine C3 vs. C1 positions) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ~404.35 g/mol for derivatives) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and torsional angles of the azetidine-morpholine core .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How does the morpholino group influence the compound’s biological activity and pharmacokinetics?
- Methodological Answer : The morpholino moiety enhances:
- Solubility : Morpholine’s electron-donating nitrogen improves aqueous solubility, critical for in vivo bioavailability .
- Target Interaction : The morpholino group stabilizes hydrogen bonds with kinase ATP-binding pockets (e.g., in mGluR5 allosteric modulation) .
- Metabolic Stability : Resistance to cytochrome P450 oxidation increases half-life in preclinical models .
Q. What strategies can address contradictory data in the compound’s in vitro vs. in vivo efficacy?
- Methodological Answer :
- Salt Formation : Converting the free base to hydrochloride salts improves solubility, resolving discrepancies between cellular assays (high potency) and in vivo low bioavailability .
- Prodrug Design : Esterification of the azetidine nitrogen enhances membrane permeability, aligning in vitro IC₅₀ values with in vivo efficacy .
- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that contribute to in vivo activity not observed in vitro .
Q. What are the key considerations in designing experiments to assess the compound’s mechanism of action?
- Methodological Answer :
- Cellular Assays : Use GFP-tagged reporters to monitor target engagement (e.g., mGluR5 modulation) in real time .
- Molecular Docking : Schrödinger Suite or AutoDock predicts binding modes to prioritize targets (e.g., kinases vs. GPCRs) .
- Knockout Models : CRISPR-Cas9 gene editing validates target specificity (e.g., mGluR5⁻/⁻ mice) .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound?
- Methodological Answer :
- Azetidine Modifications : Introducing difluoro substituents at C3 increases metabolic stability (t₁/₂ from 2h to 8h in hepatocytes) .
- Morpholine Replacement : Replacing morpholine with thiomorpholine improves blood-brain barrier penetration (logBB from -1.2 to 0.5) .
- Side Chain Optimization : Adding trifluoromethyl groups to the phenyl ring enhances potency (EC₅₀ from 49 nM to 3.8 nM in mGluR5 PAM assays) .
Data Contradiction Analysis
- Synthetic Yield Discrepancies : Lower yields in scaled-up reactions (e.g., 68% vs. 90% in small batches) may stem from inefficient mixing or exothermic side reactions; microreactors or flow chemistry can mitigate this .
- Biological Activity Variability : Inconsistent IC₅₀ values across cell lines (e.g., cancer vs. normal cells) may reflect differential expression of target proteins; use isoform-specific antibodies for validation .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.